N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide
Description
“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a diazinane ring substituted with dimethyl groups and a phenyl ring attached to a propanamide group. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Properties
IUPAC Name |
N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-13(19)16-11-5-7-12(8-6-11)18-14(20)10(2)9-17(3)15(18)21/h5-8,10H,4,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXXWBBUDOQPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C(=O)C(CN(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with dimethyl groups: The diazinane ring is then substituted with dimethyl groups using methylating agents.
Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the propanamide group: Finally, the propanamide group is attached via an amide bond formation reaction, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” is unique due to its specific combination of a diazinane ring, dimethyl substitution, phenyl ring, and propanamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
